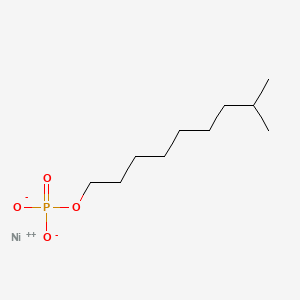
8-methylnonyl phosphate;nickel(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methylnonyl phosphate;nickel(2+) is a coordination compound where nickel(2+) is complexed with 8-methylnonyl phosphate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-methylnonyl phosphate;nickel(2+) typically involves the reaction of nickel salts with 8-methylnonyl phosphate under controlled conditions. One common method is the reaction of nickel(II) nitrate hexahydrate with 8-methylnonyl phosphate in an aqueous medium. The reaction is usually carried out at elevated temperatures to ensure complete complexation .
Industrial Production Methods
Industrial production of 8-methylnonyl phosphate;nickel(2+) may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This could include continuous flow reactors and automated systems to control temperature, pH, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
8-methylnonyl phosphate;nickel(2+) can undergo various chemical reactions, including:
Oxidation: Nickel(2+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form nickel(0) or other lower oxidation states.
Substitution: Ligand exchange reactions where the phosphate group can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel metal or nickel(I) complexes.
Applications De Recherche Scientifique
8-methylnonyl phosphate;nickel(2+) has several applications in scientific research:
Catalysis: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Electrochemistry: Employed in the development of electrochemical sensors and batteries.
Materials Science: Utilized in the synthesis of advanced materials with unique magnetic and electronic properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent due to its coordination chemistry.
Mécanisme D'action
The mechanism by which 8-methylnonyl phosphate;nickel(2+) exerts its effects involves coordination chemistry where the nickel ion interacts with various substrates. The molecular targets include enzymes and other proteins that can bind to the nickel center, facilitating catalytic or inhibitory effects. The pathways involved often include electron transfer processes and changes in the oxidation state of nickel .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nickel(II) phosphate: Similar in terms of the nickel-phosphate coordination but lacks the organic 8-methylnonyl group.
Nickel(II) phosphonate: Contains a phosphonate group instead of phosphate, leading to different chemical properties and applications.
Uniqueness
8-methylnonyl phosphate;nickel(2+) is unique due to the presence of the 8-methylnonyl group, which imparts specific hydrophobic properties and influences the compound’s solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in organic catalysis and materials science .
Propriétés
Numéro CAS |
74203-45-5 |
|---|---|
Formule moléculaire |
C10H21NiO4P |
Poids moléculaire |
294.94 g/mol |
Nom IUPAC |
8-methylnonyl phosphate;nickel(2+) |
InChI |
InChI=1S/C10H23O4P.Ni/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;/h10H,3-9H2,1-2H3,(H2,11,12,13);/q;+2/p-2 |
Clé InChI |
QLTQCZNQOTWUOY-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCCOP(=O)([O-])[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


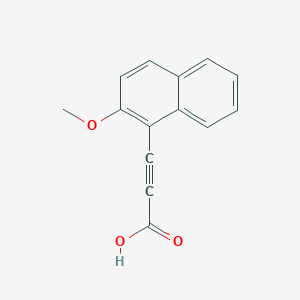

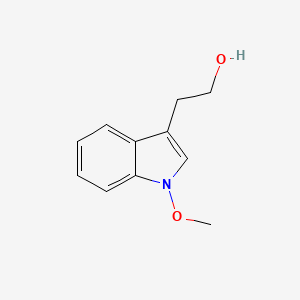
![3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14446772.png)

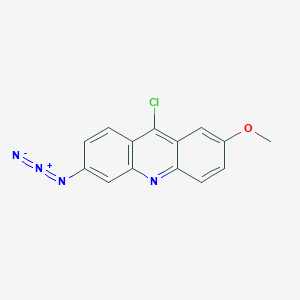
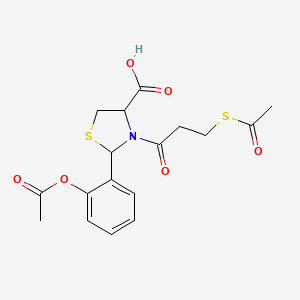
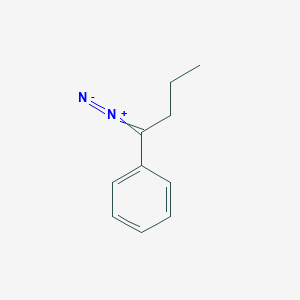
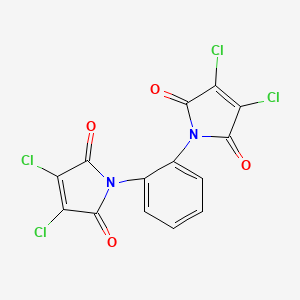
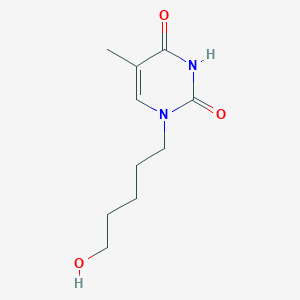
![1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride](/img/structure/B14446815.png)
![5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14446823.png)
![2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14446827.png)
![3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B14446828.png)
